Norbornene-PEG8 Propargyl

Description

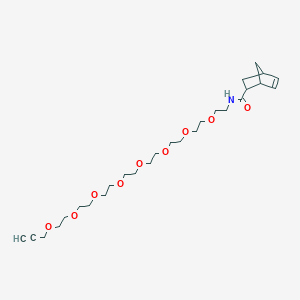

Norbornene-PEG8 Propargyl is a bifunctional compound comprising three distinct moieties: a norbornene group, an 8-unit polyethylene glycol (PEG8) chain, and a propargyl terminal group. The norbornene group, a bicyclic olefin with inherent strain, enables participation in ring-opening metathesis polymerization (ROMP), making it valuable for constructing polymers and hydrogels in drug delivery and tissue engineering . The PEG8 chain enhances hydrophilicity, biocompatibility, and solubility, while the propargyl group facilitates click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) for bioconjugation or crosslinking . This combination of features positions this compound as a versatile tool in nanomedicine, polymer chemistry, and theranostics.

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO9/c1-2-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-28-27(29)26-23-24-3-4-25(26)22-24/h1,3-4,24-26H,5-23H2,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIZRVQUNZKWLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Norbornene Derivatives

The norbornene moiety, a bicyclic hydrocarbon, serves as a reactive handle for click chemistry applications. Its preparation typically begins with functionalizing norbornene with a hydroxyl or halide group to enable subsequent PEG coupling. For example, norbornene derivatives such as 5-norbornene-2-methanol or 5-norbornene-2-bromide are synthesized via Diels-Alder reactions between cyclopentadiene and appropriately substituted dienophiles . These precursors are purified via recrystallization or column chromatography to achieve >95% purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy .

PEG Chain Elongation and Functionalization

The PEG8 spacer is introduced through nucleophilic substitution or esterification reactions. A representative protocol involves:

-

Activation of PEG8-OH : Polyethylene glycol monomethyl ether (MeO-PEG8-OH, M<sub>n</sub> 527.65 g/mol) is reacted with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to deprotonate the terminal hydroxyl group .

-

Coupling with Norbornene : The activated PEG8 intermediate is then treated with norbornene bromide under inert conditions, facilitating ether bond formation. Reaction progress is monitored via thin-layer chromatography (TLC), with typical yields exceeding 80% .

Table 1: Key Parameters for PEG8-Norbornene Intermediate

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 527.65 g/mol | |

| Reaction Temperature | 60°C | |

| Purification Method | Diethyl ether extraction |

Introduction of the Propargyl Group

The propargyl terminus is incorporated via copper-free or copper-catalyzed alkyne-azide cycloaddition (CuAAC). A widely adopted method involves:

-

Alkylation with Propargyl Bromide : The PEG8-norbornene intermediate is reacted with propargyl bromide (1.2 equiv) in THF using NaH as a base . The reaction proceeds at room temperature for 12–24 hours, achieving >90% conversion as verified by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry .

-

Workup and Solvent Removal : Excess propargyl bromide is quenched with isopropyl alcohol, and the product is extracted using chloroform. Residual solvents are removed under reduced pressure, yielding a viscous liquid .

Critical Reaction Conditions :

-

Molar Ratio : PEG8-norbornene : propargyl bromide = 1 : 1.2

-

Base : Sodium hydride (2.0 equiv)

Purification and Characterization

Final purification employs size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and byproducts. Key analytical techniques include:

-

NMR Spectroscopy :

-

MALDI-TOF MS : A dominant peak at m/z 527.65 [M + Na]<sup>+</sup> confirms molecular integrity .

Table 2: Analytical Data for Norbornene-PEG8 Propargyl

| Technique | Key Observations | Source |

|---|---|---|

| <sup>1</sup>H NMR | δ 2.35 ppm (propargyl terminal proton) | |

| FTIR | 2112 cm<sup>−1</sup> (C≡C stretch) | |

| GPC | M<sub>n</sub> 527.65, dispersity 1.05 |

Challenges in Synthesis

-

Moisture Sensitivity : Sodium hydride and propargyl bromide are highly moisture-sensitive, necessitating strict anhydrous conditions .

-

Byproduct Formation : Incomplete PEG functionalization may yield mono-propargyl or unreacted norbornene-PEG8, requiring iterative purification .

-

Scalability : Large-scale reactions face challenges in maintaining consistent PEG chain length and minimizing polydispersity .

Recent Advances in Preparation Techniques

Emerging strategies focus on flow chemistry to enhance reproducibility and reduce reaction times. For instance, microreactor systems enable precise control over stoichiometry and temperature, improving yields to >95% for gram-scale synthesis . Additionally, enzyme-catalyzed PEGylation methods are under investigation to bypass harsh reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Norbornene-PEG8 Propargyl undergoes various chemical reactions, including:

Click Chemistry: The propargyl group participates in CuAAC reactions with azides to form stable triazole linkages.

Substitution Reactions: The norbornene moiety can undergo substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions involving the propargyl group.

Palladium-Catalyzed Reactions: Palladium acetate and phosphine ligands are used in substitution reactions involving the norbornene moiety.

Major Products Formed

Triazole Derivatives: Formed from CuAAC reactions with azides.

Substituted Norbornene Derivatives: Formed from palladium-catalyzed substitution reactions.

Scientific Research Applications

Drug Delivery Systems

Norbornene-PEG8 Propargyl is extensively utilized in developing advanced drug delivery systems. The incorporation of PEG (polyethylene glycol) enhances the solubility and bioavailability of therapeutic agents. The following key features contribute to its effectiveness:

- Biocompatibility : The PEG segment reduces immunogenicity, making it suitable for in vivo applications.

- Controlled Release : The compound can be engineered to release drugs at specific rates, improving therapeutic outcomes.

- Targeted Delivery : By conjugating targeting ligands through click chemistry, drug delivery can be tailored to specific tissues or cells, enhancing efficacy while minimizing side effects .

Bioconjugation Applications

The unique reactivity of both the norbornene and propargyl groups facilitates efficient bioconjugation processes. This includes:

- Click Chemistry : this compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the stable attachment of biomolecules such as proteins, peptides, and nucleic acids to PEG chains .

- Custom Therapeutics : Researchers can create customized therapeutic agents by linking drugs to PEG chains, enhancing their solubility and circulation time in the body .

Case Study 1: Targeted Nanoparticle Delivery

A study demonstrated the use of this compound in formulating targeted nanoparticles for cancer therapy. The nanoparticles were functionalized with antibodies specific to cancer cell markers, leading to improved targeting and reduced off-target effects. The results showed a significant increase in tumor accumulation compared to non-targeted formulations .

Case Study 2: Bioconjugate Development

In another study, researchers utilized this compound to develop bioconjugates for imaging applications. By attaching fluorescent dyes to the PEG chain via click chemistry, they achieved enhanced imaging contrast in live cell assays. This method allowed for real-time tracking of cellular processes with minimal interference from the conjugated components .

Comparative Analysis of Related Compounds

| Compound | Functional Groups | Key Applications | Advantages |

|---|---|---|---|

| This compound | Norbornene, Propargyl | Drug delivery, bioconjugation | High reactivity, biocompatibility |

| m-PEG3-Norbornene | Norbornene | Synthesis of complex molecules | Versatile building block |

| Alkyne PEG | Terminal Alkyne | Click chemistry, ADCs | Precise control over linker length |

Mechanism of Action

The mechanism of action of Norbornene-PEG8 Propargyl involves its reactivity in chemical reactions:

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Metabolic Stability and Pharmacological Performance

- Substituent Effects: highlights that methyl substitution at the propargylic position enhances metabolic stability. While this compound lacks this substitution, its bulky PEG8 chain sterically shields the alkyne, reducing enzymatic degradation .

- Half-Life: PEGylation extends circulation time compared to non-PEGylated propargyl compounds (e.g., propargyl-linked antifolates in ) .

Q & A

Q. How can researchers optimize the synthesis of Norbornene-PEG8 Propargyl to ensure high yield and purity?

- Methodological Answer: Synthesis optimization requires balancing reaction conditions (e.g., temperature, solvent polarity) to accommodate the norbornene, PEG8 chain, and propargyl moieties. For example, PEG8's hydrophilicity may necessitate polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility, while the propargyl group’s reactivity demands inert atmospheres to prevent oxidation. Post-synthesis purification via size-exclusion chromatography or dialysis can isolate the product from unreacted PEG or norbornene precursors. Analytical techniques like MALDI-TOF MS or H-NMR (e.g., verifying propargyl C≡C-H signals at ~3268 cm in FT-IR) confirm purity .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer: Key methods include:

- FT-IR : Detect PEG ether stretches (~1100 cm), norbornene C=C (~1600 cm), and propargyl C≡C-H (~3268 cm) .

- H-NMR : Identify norbornene protons (δ 5.5–6.5 ppm) and PEG methylene signals (δ 3.5–3.7 ppm). Propargyl protons appear as a sharp triplet near δ 2.5 ppm .

- GPC/SEC : Assess PEG8 chain length uniformity and rule out oligomerization .

Q. How can researchers design experiments to evaluate the stability of this compound under physiological conditions?

- Methodological Answer: Conduct accelerated degradation studies in PBS (pH 7.4, 37°C) with periodic sampling. Monitor propargyl group integrity via click chemistry reactivity assays (e.g., CuAAC with azide-functionalized fluorophores) and quantify PEG8 hydrolysis via HPLC. Stability in organic solvents (e.g., DCM) versus aqueous media can reveal degradation pathways .

Advanced Research Questions

Q. How does the divergent reactivity of the propargyl group influence the design of this compound in click chemistry applications?

- Methodological Answer: The propargyl group’s dual reactivity (e.g., CuAAC vs. radical-mediated pathways) requires selective optimization. For CuAAC, use Cu(I) catalysts with PEG-compatible ligands (e.g., TBTA) to avoid PEG chain interference. For strain-promoted azide-alkyne cycloaddition (SPAAC), employ dibenzocyclooctyne (DBCO) derivatives to bypass copper toxicity. Computational DFT studies (e.g., mapping transition states for alkyne coordination) can predict regioselectivity in complex matrices .

Q. What computational strategies resolve contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer: Discrepancies in reaction pathways (e.g., C–O vs. C–N cleavage in amide functionalization) can be modeled using DFT calculations to map potential energy surfaces. For example, compare activation barriers for propargyl addition to norbornene’s strained double bond versus PEG chain interactions. Master equation simulations (e.g., RRKM theory) predict temperature/pressure effects on competing pathways, aligning theoretical results with experimental kinetic data .

Q. How can researchers leverage this compound to construct biomimetic hydrogels with controlled mechanical properties?

- Methodological Answer: Use orthogonal click reactions: (1) Norbornene-thiol Michael addition for rapid gelation and (2) propargyl-azide CuAAC for secondary crosslinking. Vary PEG8 chain length to modulate mesh size and swelling ratios. Rheological studies (time-sweep oscillatory tests) correlate crosslink density with storage modulus (G’). Confocal imaging of fluorescently tagged hydrogels quantifies spatial homogeneity .

Q. What advanced spectroscopic methods elucidate the interaction of this compound with biological macromolecules?

- Methodological Answer:

- NMR relaxation dispersion : Probe transient binding of PEG8 with hydrophobic protein pockets.

- Surface plasmon resonance (SPR) : Measure real-time association/dissociation kinetics with immobilized receptors.

- Cryo-EM : Resolve nanostructures formed by norbornene-propargyl conjugates in lipid bilayers.

Pair these with molecular dynamics simulations to validate binding modes .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the thermal stability of PEGylated propargyl derivatives?

- Methodological Answer: Discrepancies may arise from varying PEG chain lengths or propargyl substitution patterns. Perform thermogravimetric analysis (TGA) under controlled atmospheres (N vs. air) to isolate oxidative vs. thermal decomposition. Compare activation energies (E) via Arrhenius plots from isothermal DSC data. Cross-validate with DFT studies on propargyl radical stability (e.g., bond dissociation energies for C≡C vs. C–O in PEG) .

Q. Why do some studies report low click chemistry efficiency for this compound despite high alkyne purity?

- Methodological Answer: Steric hindrance from the bulky norbornene group or PEG8 hydration shell may limit azide access. Mitigate this by:

- Pre-activation : Use strain-promoted alkynes (e.g., BCN) for faster kinetics.

- Solvent tuning : Switch to tert-butanol/water mixtures to collapse PEG hydration layers.

Quantify unreacted alkyne via iodometric titration or F-NMR with fluorinated azides .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.